(6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one
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Overview
Description
(6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one is a chemical compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system. This particular compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions and a ketone group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of starting materials such as 2-pyridylacetonitrile and ethyl acetoacetate, which undergo a series of reactions including condensation, cyclization, and oxidation to yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the indolizine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6S,7S)-2-amino-6-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- 1-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]piperidin-2-one
- (6S,7S)-6-butyl-N,N-dimethyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-amine
Uniqueness
(6S,7S)-6,7-Dihydroxy-6,7-dihydroindolizin-3(5H)-one is unique due to its specific arrangement of hydroxyl and ketone groups on the indolizine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(6S,7S)-6,7-dihydroxy-6,7-dihydro-5H-indolizin-3-one |
InChI |
InChI=1S/C8H9NO3/c10-6-3-5-1-2-8(12)9(5)4-7(6)11/h1-3,6-7,10-11H,4H2/t6-,7-/m0/s1 |
InChI Key |
PYBSQVOMPUVBAT-BQBZGAKWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C=C2N1C(=O)C=C2)O)O |
Canonical SMILES |
C1C(C(C=C2N1C(=O)C=C2)O)O |
Origin of Product |
United States |
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